2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with ethoxyphenyl and methoxyphenyl groups, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring. The ethoxyphenyl and methoxyphenyl groups are then introduced through sulfonylation and acylation reactions, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl and acetamide groups.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including as a ligand for alpha1-adrenergic receptors.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in cellular signaling, affecting processes like muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An alpha1-adrenergic receptor antagonist with similar structural features.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: A compound with similar pharmacological properties, used to manage hypertension.
Uniqueness
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with alpha1-adrenergic receptors makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-29-17-8-10-18(11-9-17)30(26,27)24-14-12-23(13-15-24)16-21(25)22-19-6-4-5-7-20(19)28-2/h4-11H,3,12-16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFJAZXODYMAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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